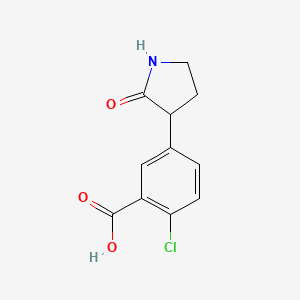

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-9-2-1-6(5-8(9)11(15)16)7-3-4-13-10(7)14/h1-2,5,7H,3-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQZFIGHHFRZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with a pyrrolidinone derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated compounds .

Scientific Research Applications

Research indicates that 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid exhibits several pharmacological properties:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Binding : The compound may bind to various receptors, altering cellular signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.

Anticancer Properties

Studies have demonstrated that this compound shows promise as an anticancer agent:

- Mechanism of Action : It binds to anti-apoptotic Bcl-2 family proteins, which are critical targets in lymphoma treatment. Specifically, it exhibits equipotent binding to Mcl-1 and Bfl-1 proteins, inducing apoptosis in cancer cells .

Case Studies

- Cancer Models : In vitro studies on lymphoma cell lines have shown significant apoptosis induction when treated with the compound, correlating with its binding affinity to Mcl-1 and Bfl-1 proteins.

- Inflammatory Models : Animal studies indicate that administration of this compound reduces symptoms associated with acute lung injury (ALI), suggesting its potential as a therapeutic agent in respiratory diseases .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with a pyrrolidinone derivative under specific conditions. The following table summarizes the synthetic routes and reaction conditions:

| Step | Description | Yield |

|---|---|---|

| 1 | Reaction of 2-chlorobenzoic acid with pyrrolidinone | High |

| 2 | Nucleophilic substitution using sodium hydroxide | Moderate |

| 3 | Acidification to obtain the final product | High |

Industrial production methods may involve large-scale synthesis optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- 3-(2-oxopyrrolidin-1-yl)benzoic acid

- 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid

- 2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide

Uniqueness

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a 2-chloro group and a 5-(2-oxopyrrolidin-3-yl) moiety. This structural arrangement is crucial for its biological activity, influencing interactions with various molecular targets.

Research indicates that this compound may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways involved in inflammation and cancer progression.

- Receptor Binding : It may bind to various receptors, altering cellular signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells .

Anticancer Properties

Studies have demonstrated that derivatives of benzoic acid, including this compound, show promise as anticancer agents. The compound's ability to bind to anti-apoptotic Bcl-2 family proteins has been highlighted as a mechanism for inducing apoptosis in cancer cells. For instance, it exhibits equipotent binding to Mcl-1 and Bfl-1 proteins, which are critical targets in lymphoma treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using rat models showed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β after administration during inflammatory challenges . This suggests potential applications in treating conditions characterized by excessive inflammation.

Analgesic Activity

Preclinical studies indicate that this compound possesses analgesic properties, likely through cyclooxygenase (COX) inhibition. This action could provide therapeutic benefits in managing pain associated with inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. In a rat model, the maximum plasma concentration (C_max) was observed at approximately 0.57 μg/mL with an elimination half-life (T_1/2) of about 39.4 minutes . These parameters suggest a relatively rapid onset of action and moderate duration, which may influence dosing strategies in clinical settings.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, the following table compares its activity with other related compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Salicylic Acid | Low | High | High |

| Aspirin | Moderate | High | High |

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- Cancer Models : In vitro studies on lymphoma cell lines demonstrated significant apoptosis induction when treated with the compound, correlating with its binding affinity to Mcl-1 and Bfl-1 proteins.

- Inflammatory Models : Animal studies have shown that administration of the compound reduced symptoms associated with acute lung injury (ALI), indicating its potential as a therapeutic agent in respiratory diseases .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid in synthetic samples?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and verify the pyrrolidinone and benzoic acid moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 255.70 g/mol for derivatives) and isotopic patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) from the pyrrolidinone ring (~1680–1700 cm) and carboxylic acid groups (~2500–3300 cm) .

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

- Methodology :

- Stepwise Functionalization : Start with halogenation at the 2-position of benzoic acid, followed by coupling with pyrrolidin-3-yl precursors via amide or ester linkages .

- Purification : Use preparative HPLC with reverse-phase C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to isolate intermediates.

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and validate purity (>95%) using LC-MS .

Advanced Research Questions

Q. What computational strategies are effective for evaluating the inhibitory activity of this compound against kinase targets like GSK-3β?

- Methodology :

- Molecular Docking : Use AutoDock 4.2 or similar software to model ligand-receptor interactions. Compare binding energies (e.g., reference compound: −31.5 kcal/mol) and hydrogen-bond distances to active-site residues (e.g., Lys85, Asp200 in GSK-3β) .

- Structure-Activity Relationship (SAR) : Modify the pyrrolidinone ring (e.g., substituents at the 3-position) to assess steric and electronic effects on kinase inhibition .

- Validation : Cross-reference docking results with experimental IC values from kinase inhibition assays.

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve electron density for the chlorine substituent and pyrrolidinone ring.

- Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. Validate using R (<5%) and wR (<15%) metrics .

- Validation : Compare derived bond lengths/angles with DFT-optimized geometries to confirm structural fidelity.

Q. What experimental approaches are suitable for analyzing the aqueous solubility of this compound and its derivatives?

- Methodology :

- Shake-Flask Method : Dissolve the compound in buffered solutions (pH 1–7.4) at 25°C, followed by UV-spectrophotometric quantification (λ ~270 nm).

- Thermodynamic Modeling : Use Hansen solubility parameters to correlate solubility with polarity contributions from the pyrrolidinone and benzoic acid groups .

- Validation : Compare experimental data with predicted solubility from software like ACD/Labs or COSMO-RS.

Data Contradictions and Resolution

- Discrepancy in Docking Scores : While the reference compound (2-Chloro-5-[4-(3-chloro-phenyl)-2,5-dioxo-pyrrol-3-ylamino]-benzoic acid) showed a binding energy of −31.5 kcal/mol, phytocompounds like ecdysterone exhibited stronger binding (−63.87 kcal/mol).

- Resolution : Validate computational results with in vitro assays to confirm whether steric hindrance or protonation states affect docking accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.